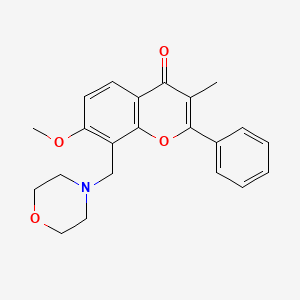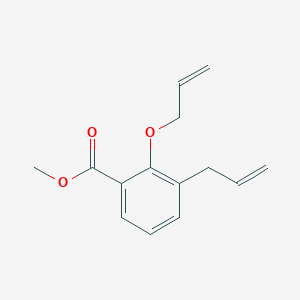
Methyl 3-allyl-2-(allyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-allyl-2-(allyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group and an allyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-allyl-2-(allyloxy)benzoate typically involves the esterification of 3-allyl-2-(allyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-allyl-2-(allyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of saturated benzoate derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 3-allyl-2-(allyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-allyl-2-(allyloxy)benzoate involves its interaction with various molecular targets. The allyl and allyloxy groups can participate in reactions that modify the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme-catalyzed transformations and binding to specific receptors or proteins.
Comparison with Similar Compounds
- Methyl 3-(allyloxy)benzoate
- Methyl 2-(allyloxy)benzoate
- Methyl 4-allylbenzoate
Comparison: Methyl 3-allyl-2-(allyloxy)benzoate is unique due to the presence of both allyl and allyloxy groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and interactions in various research fields.
Properties
CAS No. |
6969-42-2 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 2-prop-2-enoxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C14H16O3/c1-4-7-11-8-6-9-12(14(15)16-3)13(11)17-10-5-2/h4-6,8-9H,1-2,7,10H2,3H3 |
InChI Key |
YIBVZKMTJHJOND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1OCC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


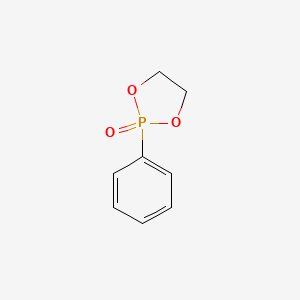

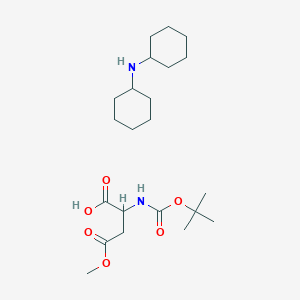
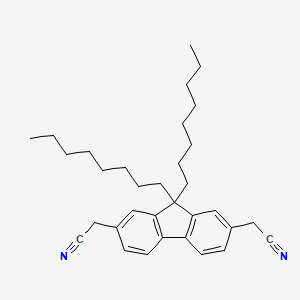
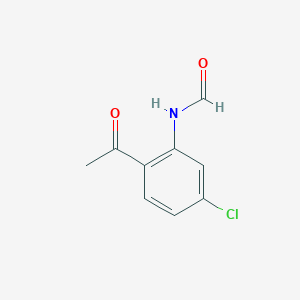
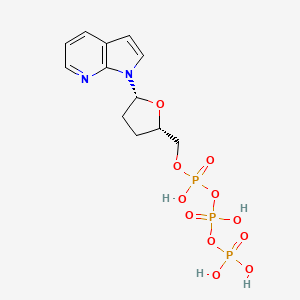

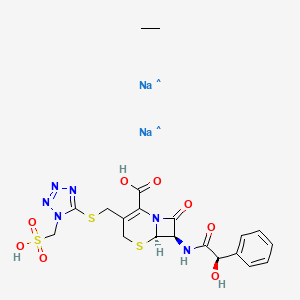


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)

